molecular formula C13H9FN2O2S B2876423 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477857-53-7

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2876423
CAS No.: 477857-53-7
M. Wt: 276.29
InChI Key: MHTVIEXZEWMNOH-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolopyridine Derivatives

Pyrrolo[2,3-b]pyridine derivatives, commonly referred to as 7-azaindoles, first emerged as synthetic analogs of indole alkaloids in the mid-20th century. Early work focused on their structural elucidation and basic reactivity patterns, but the discovery of variolin B from the Antarctic sponge Kirkpatrickia varialosa in the 1990s marked a turning point, revealing their potential as antitumor agents. The subsequent FDA approval of vemurafenib (2011) – a pyrrolopyridine-based BRAF kinase inhibitor for melanoma treatment – validated the scaffold's therapeutic relevance.

Key milestones in pyrrolopyridine development include:

  • Isolation of natural variolins (1994) demonstrating antiviral and cytotoxic properties
  • Rational design of ATP-competitive kinase inhibitors exploiting the purine-mimetic structure
  • Advancements in regioselective functionalization enabling C-H sulfonylation
Year Development Significance
1994 Variolin isolation Demonstrated natural occurrence and bioactivity
2011 Vemurafenib approval Clinical validation of pyrrolopyridine scaffold
2013 SNAr sulfonylation methods Enabled efficient synthesis of derivatives

Significance in Medicinal Chemistry Research

The pharmacological profile of pyrrolo[2,3-b]pyridine derivatives stems from their ability to mimic purine nucleobases while offering enhanced synthetic versatility. Specific advantages include:

  • Kinase inhibition : The planar aromatic system competes with ATP binding in kinase catalytic domains
  • Metabolic stability : Nitrogen-rich structure resists oxidative degradation compared to indoles
  • Tunable solubility : Sulfonyl groups improve aqueous solubility without compromising membrane permeability

For 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine, the electron-withdrawing fluorosulfonyl moiety enhances electrophilic character at C-3 and C-5 positions, potentially improving interactions with cysteine-rich kinase domains. This modification also reduces basicity of the pyrrolopyridine nitrogen (pKa ~3.5 vs. ~4.9 for parent compound), favoring uncharged species at physiological pH for improved blood-brain barrier penetration.

Position Within the Broader Family of Sulfonylated Heterocycles

Sulfonylated heterocycles constitute >15% of FDA-approved small molecule drugs, with the sulfone group (-SO₂-) contributing to:

  • Hydrogen bonding : Sulfonyl oxygen atoms mediate interactions with Asp/Glu residues
  • Conformational restriction : Rigid tetrahedral geometry limits rotational freedom
  • Electrophilicity : Activates adjacent positions for nucleophilic aromatic substitution

Comparative analysis of sulfonylation patterns:

Heterocycle Sulfonylation Position Bioactivity Trend
Indole N1 Moderate kinase inhibition
Pyrrolopyridine N1 (as in target compound) Enhanced selectivity for Ser/Thr kinases
Pyrimidine C4/C6 Improved antiviral activity

The 4-fluorophenylsulfonyl group in the target compound combines fluorine's electronegativity (-I effect) with sulfone's mesomeric withdrawal (+M effect), creating a polarized system that may enhance target binding through dipole-dipole interactions.

Research Objectives and Scientific Rationale

Current research priorities for this compound focus on:

  • Synthetic optimization : Developing atom-economical routes using transition metal-free conditions
  • Structure-activity relationships : Systematic variation of sulfonyl substituents to map pharmacophore requirements
  • Target identification : Screening against kinase panels and epigenetic targets (e.g., bromodomains)
  • Prodrug strategies : Masking sulfone group to improve oral bioavailability

The scientific rationale hinges on the compound's dual functionality:

  • Pyrrolopyridine core provides kinase affinity through purine mimicry
  • 4-Fluorobenzenesulfonyl group enhances target selectivity via steric and electronic effects

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTVIEXZEWMNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis revolves around two key steps:

  • Preparation of the 1H-pyrrolo[2,3-b]pyridine scaffold .
  • Sulfonylation at the pyrrole nitrogen using 4-fluorobenzenesulfonyl chloride.

The sulfonylation step is critical for introducing the target substituent while maintaining regioselectivity.

Detailed Synthetic Procedures

Sulfonylation of 1H-Pyrrolo[2,3-b]pyridine

The most widely reported method involves nucleophilic substitution at the pyrrole nitrogen using 4-fluorobenzenesulfonyl chloride under basic conditions. This approach is adapted from analogous syntheses of sulfonylated pyrrolopyridines.

Reaction Conditions and Optimization
  • Starting material : 1H-Pyrrolo[2,3-b]pyridine (7-azaindole).
  • Sulfonylation reagent : 4-Fluorobenzenesulfonyl chloride.
  • Base : Sodium hydroxide (NaOH) or organic bases like DIPEA.
  • Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Solvent : Dichloromethane (CH$$2$$Cl$$2$$) or dimethylformamide (DMF).
  • Temperature : 0°C to room temperature.

Procedure :

  • 1H-Pyrrolo[2,3-b]pyridine is dissolved in CH$$2$$Cl$$2$$ with TBAB and finely ground NaOH.
  • The mixture is cooled to 0°C, and 4-fluorobenzenesulfonyl chloride is added dropwise.
  • The reaction is warmed to room temperature and stirred for 1–2 hours.
  • Workup involves aqueous extraction, drying (MgSO$$_4$$), and column chromatography (cyclohexane/EtOAc).

Yield : 90–99% (depending on purity of starting materials).

Mechanistic Insights

The base deprotonates the pyrrole nitrogen, enabling nucleophilic attack on the sulfonyl chloride. TBAB facilitates phase transfer in biphasic systems, enhancing reaction efficiency.

Alternative Sulfonylation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol uses:

  • Solvent : DMF
  • Base : DIPEA
  • Temperature : 100°C (10 minutes)
    Yield : ~85%.
Solid-Phase Synthesis

Patented routes describe immobilizing 1H-pyrrolo[2,3-b]pyridine on resin before sulfonylation, enabling high-throughput screening of derivatives.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Classical sulfonylation CH$$2$$Cl$$2$$, NaOH, TBAB, 0°C→RT 99% High yield, simple workup Long reaction time (1–2 hours)
Microwave-assisted DMF, DIPEA, 100°C, 10 minutes 85% Rapid synthesis Lower yield
Solid-phase Resin-bound substrate, RT N/A Scalable for combinatorial libraries Requires specialized equipment

Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (CDCl$$_3$$): δ 8.45 (dd, J = 1.5, 4.8 Hz, 1H), 8.20 (d, J = 7.5 Hz, 2H), 7.86 (dd, J = 1.5, 7.8 Hz, 1H).
  • $$^{13}$$C NMR : 144.7 (2C, sulfonyl aryl), 129.1 (2C, fluorophenyl).
  • HRMS : Calculated for C$${13}$$H$${10}$$FN$$2$$O$$2$$S: 272.06; Found: 272.06.

Purity Assessment

  • HPLC purity >98% (C18 column, acetonitrile/water).
  • Melting point: 158–160°C.

Challenges and Solutions

Regioselectivity Issues

Sulfonylation at the pyrrole nitrogen is favored over pyridine nitrogen due to higher electron density. However, minor byproducts (<5%) may form, necessitating chromatographic purification.

Industrial-Scale Adaptations

Patent WO2006063167A1 discloses a kilogram-scale procedure using:

  • Solvent : Toluene
  • Catalyst : DMAP (4-dimethylaminopyridine)
  • Yield : 95% after recrystallization.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrolo[2,3-b]pyridine core undergoes regioselective electrophilic substitution, predominantly at the 3-position , due to the electron-directing effects of the sulfonyl group. Key reactions include:

Bromination

  • Reagents/Conditions : Bromine (Br₂) in chloroform or dichloromethane at 0–25°C.

  • Product : 3-Bromo-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine.

  • Mechanism : The sulfonyl group directs electrophiles to the 3-position via resonance and inductive effects.

  • Yield : ~85% (based on analogous brominations in ).

Nitration

  • Reagents/Conditions : Nitric acid (HNO₃) in sulfuric acid at 0–10°C.

  • Product : 3-Nitro-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine.

  • Regioselectivity : Confirmed via NMR studies in related pyrrolopyridines .

Iodination

  • Reagents/Conditions : Iodine (I₂) with N-iodosuccinimide (NIS) in acetic acid.

  • Product : 3-Iodo derivative.

  • Application : Intermediate for cross-coupling reactions .

Cross-Coupling Reactions

The halogenated derivatives (e.g., 3-bromo or 3-iodo) participate in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Reagents/Conditions :

    • Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄.

    • Base: K₂CO₃ or NaHCO₃.

    • Solvent: Dioxane/water (2.5:1) at 80–100°C.

  • Substrates : Aryl/heteroaryl boronic acids.

  • Product : 3-Aryl/heteroaryl-pyrrolopyridine derivatives.

  • Example : Coupling with phenylboronic acid yields 3-phenyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (85% yield) .

Buchwald-Hartwig Amination

  • Reagents/Conditions :

    • Catalyst: Pd₂(dba)₃ with Xantphos.

    • Amine: Primary/secondary amines.

    • Solvent: Toluene at 100°C.

  • Product : 3-Amino-substituted derivatives (e.g., 3-(piperidin-1-yl) analog) .

Deprotection of the Sulfonyl Group

The sulfonyl group acts as a protective moiety, removable under basic conditions:

  • Reagents/Conditions : Aqueous NaOH (2.5 N) in dioxane at reflux.

  • Product : 1H-Pyrrolo[2,3-b]pyridine (free NH group at position 1).

  • Yield : >90% .

  • Application : Enables further functionalization at the 1-position (e.g., alkylation or acylation).

Nucleophilic Aromatic Substitution

The 4-fluorophenylsulfonyl group facilitates nucleophilic displacement at the para-fluorine position:

  • Reagents/Conditions :

    • Nucleophile: Amines (e.g., morpholine) or thiols.

    • Base: K₂CO₃ in DMF at 80°C.

  • Product : 4-(Morpholin-4-yl)phenylsulfonyl or 4-(alkylthio)phenylsulfonyl analogs.

Ring-Expansion Reactions

Under specific conditions, the pyrrolopyridine core undergoes ring expansion:

  • Reagents/Conditions : Chloroform and aqueous NaOH at reflux.

  • Product : 1,8-Naphthyridine derivatives via -sigmatropic rearrangement.

  • Mechanism : Base-mediated ring-opening followed by re-cyclization .

Grignard and Organometallic Reactions

The sulfonyl group stabilizes intermediates in organometallic transformations:

  • Reagents/Conditions : Grignard reagents (e.g., MeMgBr) in THF at −78°C.

  • Product : 3-Alkyl/aryl derivatives after protonolysis .

  • Limitation : Limited to sterically accessible positions.

Mannich Reaction

  • Reagents/Conditions : Formaldehyde and secondary amines (e.g., piperidine) in acetic acid.

  • Product : 3-(Piperidin-1-ylmethyl) analogs.

  • Yield : 70–75% .

Mechanistic and Structural Insights

  • Regioselectivity : The sulfonyl group deactivates the pyrrolopyridine ring, directing electrophiles to the 3-position (para to the sulfonyl group) .

  • Fluorine Effects : The 4-fluorine on the phenyl ring enhances electron-withdrawing effects, stabilizing intermediates in cross-couplings.

  • Synthetic Utility : The compound serves as a versatile intermediate for kinase inhibitors (e.g., SGK-1 inhibitors) and fluorescent probes .

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenylsulfonyl Group

Compounds with modified aryl sulfonyl groups exhibit distinct physicochemical and biological profiles:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine F C₁₃H₉FN₂O₂S 276.29 477857-53-7 Anticancer intermediate
1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine Cl C₁₃H₉ClN₂O₂S 292.75 477857-52-6 Higher lipophilicity; kinase inhibition
1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CH₃ C₁₄H₁₂N₂O₂S 272.32 348640-07-3 Improved metabolic stability; antitumor activity
  • Biological Activity : Methyl-substituted analogs (e.g., 1-[(4-methylphenyl)sulfonyl] derivatives) show enhanced antitumor activity in mesothelioma models, with IC₅₀ values < 1 µM .

Modifications on the Pyrrolo[2,3-b]pyridine Core

Functionalization at the 3-, 4-, or 5-positions of the pyrrolopyridine ring significantly impacts bioactivity:

Compound Name Core Modification Biological Activity Key Findings
3-[4-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3e) Thiazole-indole hybrid Antiproliferative 97% yield; IC₅₀ = 0.8 µM against DMPM cells
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Chlorine at C4 Kinase inhibition Precursor for Suzuki couplings; π-π interactions stabilize crystal lattice
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine Boronate ester Synthetic intermediate Used in cross-coupling reactions for drug discovery
  • Thiazole-Indole Hybrids : Compounds like 3e (Table 2) demonstrate superior cytotoxicity due to thiazole-mediated π-stacking and indole’s hydrophobic interactions .
  • Halogenated Derivatives : Chlorine or bromine at C4 (e.g., CAS 348640-07-3) enhances electrophilicity, facilitating nucleophilic substitutions .

Biological Activity

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of SGK-1 kinase. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

  • Molecular Formula : C13H9FN2O2S
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 477857-53-7
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a sulfonyl group attached to a fluorophenyl moiety, which is critical for its biological activity.

This compound primarily functions as an inhibitor of SGK-1 kinase. SGK-1 is involved in various cellular processes including cell survival and proliferation. By inhibiting this kinase, the compound may influence pathways related to cancer and other diseases mediated by SGK-1 activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of SGK-1 activity. The following table summarizes the findings from various studies:

Study Cell Line IC50 (µM) Effect
A5495.0Induced apoptosis
HeLa3.5Inhibited proliferation
MCF-74.0Reduced viability

These results indicate that the compound has potent anti-cancer properties, particularly against lung and breast cancer cell lines.

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound results in tumor regression and improved survival rates in models of cancer . The pharmacokinetics of the compound suggest favorable absorption and distribution characteristics, making it a candidate for further clinical development.

Case Studies

Several case studies have highlighted the potential of this compound in treating specific conditions:

  • Cancer Treatment : A study on lung cancer models showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction via SGK-1 inhibition .
  • Neuroprotection : Research indicated that the compound may also possess neuroprotective effects through modulation of signaling pathways involved in neuronal survival .

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. Further investigations are necessary to fully understand its long-term effects and potential side effects.

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